

# Toddalolactone chemical structure and properties

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Compound of Interest		
Compound Name:	Toddalolactone	
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## Toddalolactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Toddalolactone**, a naturally occurring coumarin isolated from the plant Toddalia asiatica, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **toddalolactone**. Detailed experimental protocols for its extraction, isolation, and key biological assays are presented to facilitate further research and development. Furthermore, this guide elucidates the molecular mechanisms underlying its anti-inflammatory, PAI-1 inhibitory, and potential anticancer activities through diagrammatic representations of the implicated signaling pathways. All quantitative data is summarized in structured tables for ease of reference and comparison.

## **Chemical Structure and Physicochemical Properties**

**Toddalolactone** is a coumarin derivative with the systematic IUPAC name 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one.[1] Its chemical structure is characterized by a benzopyran-2-one core substituted with two methoxy groups and a dihydroxy-methylbutyl side chain.



Table 1: Chemical Identifiers and Properties of Toddalolactone

Property	Value	Reference
IUPAC Name	6-[(2R)-2,3-dihydroxy-3- methylbutyl]-5,7- dimethoxychromen-2-one	[1][2][3]
CAS Number	483-90-9	[2]
Molecular Formula	C16H20O6	
Molecular Weight	308.33 g/mol	_
Appearance	White powder	_
Purity	>98%	_
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.	
Canonical SMILES	CC(C)(INVALID-LINKO)O	_
InChI	InChI=1S/C16H20O6/c1- 16(2,19)13(17)7-10-11(20-3)8- 12-9(15(10)21-4)5-6-14(18)22- 12/h5-6,8,13,17,19H,7H2,1- 4H3/t13-/m1/s1	
InChlKey	GLWPLQBQHWYKRK- CYBMUJFWSA-N	_

## **Biological Activities and Mechanism of Action**

**Toddalolactone** exhibits a range of biological activities, with its anti-inflammatory and PAI-1 inhibitory effects being the most extensively studied. Emerging research also points towards its potential as an anticancer and antifungal agent.

## **Anti-inflammatory Activity**

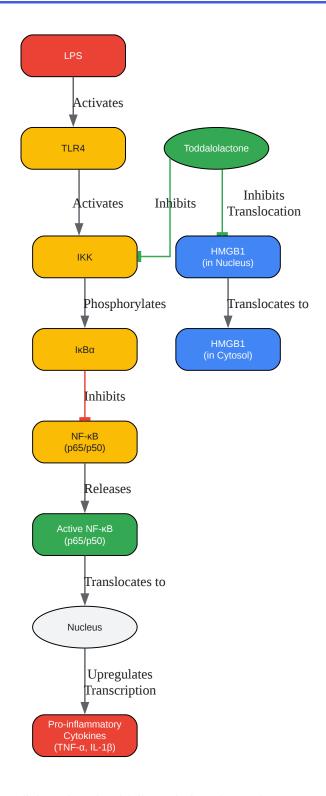






**Toddalolactone** has demonstrated potent anti-inflammatory properties. It protects against lipopolysaccharide (LPS)-induced sepsis and attenuates the inflammatory response by modulating the HMGB1-NF- $\kappa$ B signaling pathway. Specifically, it inhibits the production of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-1 $\beta$ . The mechanism involves the suppression of NF- $\kappa$ B transcriptional activity by reducing its nuclear translocation and phosphorylation, and blocking the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytosol.





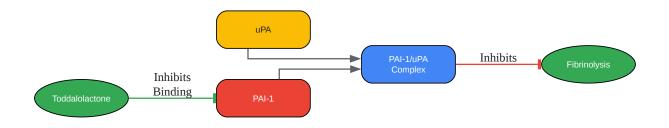
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Caption: **Toddalolactone**'s anti-inflammatory mechanism via HMGB1-NF-κB pathway.

## Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition



**Toddalolactone** is a potent inhibitor of plasminogen activator inhibitor-1 (PAI-1), a key regulator of the fibrinolytic system. It inhibits PAI-1 activity in a dose-dependent manner, with a reported IC50 value of  $37.31 \pm 3.23 \, \mu M$ . The mechanism of inhibition involves preventing the formation of a stable covalent complex between PAI-1 and urokinase-type plasminogen activator (uPA). This suggests that **toddalolactone** interferes with the close contact between the plasminogen activator and the active center of PAI-1.



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Caption: **Toddalolactone** inhibits PAI-1, promoting fibrinolysis.

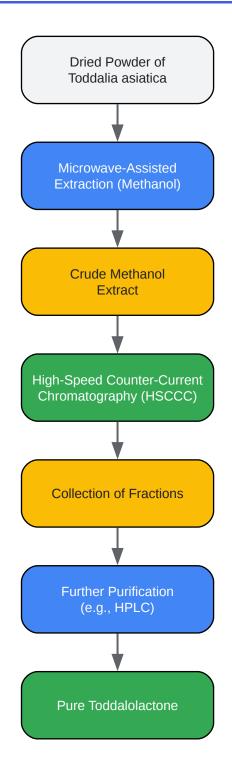
## **Anticancer and Antifungal Activities**

Preliminary studies suggest that **toddalolactone** possesses anticancer and antifungal properties. While the exact mechanisms are still under investigation, its anticancer effects may be linked to the modulation of signaling pathways such as PI3K/Akt and STAT3, which are crucial for cancer cell proliferation and survival. Its antifungal activity has been observed against various fungal strains, though further research is needed to elucidate the mechanism of action.

# Experimental Protocols Extraction and Isolation of Toddalolactone from Toddalia asiatica

A common method for the extraction and isolation of **toddalolactone** involves solvent extraction followed by chromatographic separation.





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Caption: Workflow for **toddalolactone** extraction and isolation.

Methodology:



- Plant Material Preparation: The roots of Toddalia asiatica are collected, washed, dried, and ground into a fine powder.
- Extraction: A microwave-assisted extraction (MAE) method can be employed for efficient extraction.

Solvent: Methanol

Solid-to-Liquid Ratio: 1:10 (g/mL)

Temperature: 50°C

Time: 1 minute

- Crude Extract Preparation: The methanol extract is filtered and concentrated under reduced pressure to yield the crude extract.
- High-Speed Counter-Current Chromatography (HSCCC): The crude extract is subjected to HSCCC for separation. A suitable two-phase solvent system, such as n-hexane/ethyl acetate/methanol/water, is used.
- Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing toddalolactone.
- Final Purification: Fractions rich in **toddalolactone** are pooled and may be further purified using preparative HPLC to obtain the pure compound.

## In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effect of **toddalolactone** can be evaluated by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

#### Methodology:

 Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.



- Cell Seeding: Cells are seeded in 96-well plates at a density of 4,000 cells/well and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of **toddalolactone**. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 μg/mL).
- Incubation: The cells are incubated for a specified period (e.g., 24 hours).
- Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are quantified using commercially available ELISA kits according to the manufacturer's instructions.
- Data Analysis: The percentage inhibition of cytokine production by toddalolactone is calculated relative to the LPS-stimulated control group.

## **PAI-1 Inhibition Assay**

The inhibitory activity of **toddalolactone** on PAI-1 can be determined by a chromogenic assay that measures the residual activity of a PAI-1 target protease, such as urokinase-type plasminogen activator (uPA).

#### Methodology:

- Reaction Mixture Preparation: In a 96-well plate, recombinant human PAI-1 is incubated with varying concentrations of toddalolactone in a suitable buffer at room temperature for 15 minutes.
- Addition of Protease: uPA is added to the mixture, and the plate is incubated at 37°C for 10 minutes to allow for the interaction between PAI-1 and uPA.
- Substrate Addition: A chromogenic substrate for uPA is added to each well.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 405 nm) at different time points using a microplate reader.
- Data Analysis: The rate of substrate cleavage is proportional to the residual uPA activity. The IC50 value for **toddalolactone** is calculated by plotting the percentage of PAI-1 inhibition



against the logarithm of the **toddalolactone** concentration.

## **Antifungal Susceptibility Testing**

The antifungal activity of **toddalolactone** can be assessed using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

#### Methodology:

- Inoculum Preparation: A standardized inoculum of the test fungus (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).
- Serial Dilution: **Toddalolactone** is serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the fungal suspension.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of toddalolactone that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the absorbance at a specific wavelength.

## Conclusion

**Toddalolactone** is a promising natural product with a well-defined chemical structure and a spectrum of interesting biological activities. Its anti-inflammatory and PAI-1 inhibitory properties are supported by mechanistic studies, and its potential as an anticancer and antifungal agent warrants further investigation. The experimental protocols detailed in this guide provide a foundation for researchers to explore the therapeutic potential of **toddalolactone** and to further unravel its mechanisms of action. The continued study of this compound may lead to the development of novel therapeutic agents for a variety of diseases.



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